3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate

Description

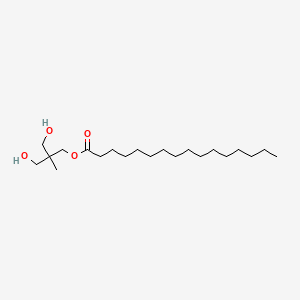

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate (CAS: 32750-68-8) is a branched ester derived from palmitic acid (C16:0) and a polyol moiety. Its molecular formula is C21H42O4, with a molecular weight of 358.56 g/mol and a calculated LogP of 6.50 . The structure features a central 2-methylpropyl backbone with hydroxyl and hydroxymethyl substituents, conferring moderate polarity. This compound is utilized in analytical chemistry, particularly in reverse-phase HPLC separations using Newcrom R1 columns, where its polarity and stability under acidic mobile phases (e.g., acetonitrile/water/phosphoric acid) are advantageous .

Properties

CAS No. |

32750-68-8 |

|---|---|

Molecular Formula |

C21H42O4 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] hexadecanoate |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)25-19-21(2,17-22)18-23/h22-23H,3-19H2,1-2H3 |

InChI Key |

RZCXLAVLGNSKPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate typically involves the esterification of palmitic acid with 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of enzymatic catalysts, such as lipases, can also be employed to achieve regioselective esterification under milder conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.

Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in enhancing the bioavailability of hydrophobic drugs.

Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Key Observations:

- Hydroxyl Groups : The presence of hydroxyl groups reduces LogP (increases polarity), enhancing solubility in aqueous-organic mobile phases for HPLC .

- Chain Length : Longer fatty acid chains (e.g., palmitate vs. laurate) increase molecular weight and lipophilicity, affecting membrane permeability and partitioning behavior .

- Branching : Branched structures (e.g., 2-methylpropyl backbone) improve steric stability, making the compound suitable as a core structure in star copolymers synthesized via metal-free ATRP and ROP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.